molecular formula C48H69N13O11S2 B1230366 Dpvdavp CAS No. 64158-84-5

Dpvdavp

Numéro de catalogue B1230366
Numéro CAS: 64158-84-5
Poids moléculaire: 1068.3 g/mol
Clé InChI: CKIJDBDQGBFBFJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Dpvdavp analogs involves a combination of solid-phase synthesis and solution-phase coupling strategies. For instance, one potent and selective inhibitor of the vasopressor response to arginine-vasopressin, identified as [1-(beta-mercapto-beta,beta-cyclopentamethylenepropionic acid),4-valine,-8-D-arginine]vasopressin, was synthesized using a method combining solid-phase synthesis with an [8 + 1] coupling in solution, highlighting the complexity and specificity required in the synthesis of such molecules (Lowbridge, Manning, Haldar, & Sawyer, 1978).

Molecular Structure Analysis

The molecular structure of this compound analogs typically features modifications intended to enhance specificity and potency toward vasopressor and oxytocic responses. These modifications often include the substitution of amino acids in the peptide chain, aiming to alter the molecule's interaction with vasopressin receptors. For example, the structural analysis and synthesis approaches enable the design of molecules with negligible antidiuretic activity but potent and specific vasopressor antagonistic properties (Lowbridge, Manning, Haldar, & Sawyer, 1978).

Chemical Reactions and Properties

The chemical properties of this compound analogs are tailored through the synthesis process to achieve the desired biological activity. This involves selective reactions that introduce specific functional groups or modify the peptide backbone to enhance the molecule's interaction with its biological targets. The selective inhibition of vasopressor responses by these analogs, without affecting other physiological processes, exemplifies the targeted chemical modifications these molecules undergo (Lowbridge, Manning, Haldar, & Sawyer, 1978).

Applications De Recherche Scientifique

Vasopressor and Oxytocic Activities of dPVDAVP

This compound as a Potent Vasopressor Antagonist this compound, synthesized as an antagonist of the antidiuretic response to arginine-vasopressin (AVP), has demonstrated significant potency in inhibiting vasopressor responses to AVP. In a study, it exhibited a prolonged inhibition of vasopressor responses to AVP without affecting responses to norepinephrine or angiotensin II. This makes this compound the most potent vasopressor antagonist reported, with potential applications in exploring cardiovascular regulation in physiological and pathological states (Manning et al., 1977).

Hemodynamic Effects in Conscious Dogs Another study examined the hemodynamic effects of this compound in conscious dogs. The infusion of this compound significantly increased cardiac output and heart rate, primarily affecting skeletal muscle blood flow. This study's findings underscore the potential of this compound to influence hemodynamics through mechanisms beyond competitive antagonism at vascular receptors (Liard & Spadone, 1984).

Influence on Mesenteric Resistance Vessels this compound's role in controlling mesenteric resistance vessels was investigated in conscious fasted cats. The study revealed that when either the vasopressin or the angiotensin systems were inhibited, the other compensated to maintain resistance, indicating a significant role for this compound in the control of mesenteric resistance vessels (McNeill, 1983).

Other Studies Involving this compound

Inhibition of Mesenteric Vasoconstrictor Response in Cats Research has shown that this compound can inhibit the mesenteric vasoconstrictor response to arginine vasopressin in cats, further highlighting its potential as a vasopressor antagonist (Pang et al., 1979).

Role in Maintenance of Arterial Pressure A study using this compound in anesthetized, water-deprived rats found that it plays a role in maintaining mean arterial pressure. This research provides insights into the regulatory function of this compound in blood pressure maintenance under different physiological conditions (Andrews & Brenner, 1981).

Evidence of Vasopressin Arterial Pressure Control System this compound was used to study the vasopressin arterial pressure control system in dogs. The findings from this study indicate that this compound has significant systemic vasoconstrictor actions, contributing to the restoration of arterial pressure during conditions like hemorrhage (Cowley et al., 1980).

Mécanisme D'action

Target of Action

Desmopressin, also known as Dpvdavp, is a synthetic analogue of the natural hormone 8-arginine vasopressin (ADH) which plays a crucial role in the control of the water content in the body . The primary targets of this compound are the V1, V2, and V3 receptors, which are located on the cells of the distal part of the nephron and the collecting tubules in the kidney .

Mode of Action

This compound interacts with its targets, the V1, V2, and V3 receptors, through differing signal cascade systems . It displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Biochemical Pathways

This compound affects the water reabsorption process in the kidneys. It acts on the basolateral membrane of the collecting duct in the kidneys, leading to the insertion of aquaporin (AQP-2) water channels into the apical membrane, which increases water reabsorption . In addition, this compound has been shown to downregulate the AQP3-mediated glycerol transport via the V1aR pathway in human colon HCT8 cells .

Pharmacokinetics

The pharmacokinetics of this compound vary depending on the route of administration. It is mainly excreted in the urine . The bioavailability of this compound is variable, with a range of 0.08–0.16% when administered orally . The elimination half-life of this compound is between 1.5 and 2.5 hours .

Result of Action

The primary result of this compound’s action is the reduction of renal excretion of water, which is beneficial in conditions such as central diabetes insipidus and nocturia . It also has been employed clinically for the treatment of mild classical hemophilia and von Willebrand’s disease for minor surgeries .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain biochemical abnormalities, obstructive uropathy, or the use of certain medications, particularly lithium, can lead to secondary forms of nephrogenic diabetes insipidus, a condition that this compound is used to treat . Furthermore, the efficacy of this compound can be affected by the patient’s hydration status and kidney function .

Propriétés

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H69N13O11S2/c1-26(2)39-45(71)58-33(22-36(49)63)42(68)59-34(46(72)61-19-9-13-35(61)44(70)56-30(12-8-18-53-47(51)52)40(66)54-24-37(50)64)25-73-74-48(3,4)23-38(65)55-31(21-28-14-16-29(62)17-15-28)41(67)57-32(43(69)60-39)20-27-10-6-5-7-11-27/h5-7,10-11,14-17,26,30-35,39,62H,8-9,12-13,18-25H2,1-4H3,(H2,49,63)(H2,50,64)(H,54,66)(H,55,65)(H,56,70)(H,57,67)(H,58,71)(H,59,68)(H,60,69)(H4,51,52,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIJDBDQGBFBFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(CSSC(CC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)(C)C)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H69N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1068.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64158-84-5
Record name Argipressin, deaminopenicillamine(1)-val(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064158845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [deamino-Pen1, Val4, D-Arg8]-Vasopressin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dpvdavp
Reactant of Route 2
Dpvdavp
Reactant of Route 3
Dpvdavp
Reactant of Route 4
Dpvdavp
Reactant of Route 5
Dpvdavp
Reactant of Route 6
Dpvdavp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.